

commercial availability and suppliers of 3,5-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Dimethoxybenzoic acid*

Cat. No.: *B058343*

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 3,5-Dimethoxybenzoic Acid for Research and Development

Abstract

3,5-Dimethoxybenzoic acid (DMBA), a key aromatic carboxylic acid, serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery and development, where its unique electronic and structural properties are leveraged to construct novel pharmaceutical agents. This guide provides an in-depth analysis of the commercial landscape for 3,5-Dimethoxybenzoic acid, offering a technical resource for researchers, chemists, and procurement specialists. It covers supplier identification, quality control, analytical validation, and best practices for handling and storage, ensuring the integrity of starting materials for critical research applications.

Introduction: The Role of 3,5-Dimethoxybenzoic Acid in Synthesis

3,5-Dimethoxybenzoic acid (CAS No: 1132-21-4; Molecular Formula: $C_9H_{10}O_4$) is a white to off-white crystalline solid. Its structure, featuring a carboxylic acid group and two meta-positioned methoxy groups on a benzene ring, makes it a versatile intermediate. The methoxy groups act as electron-donating groups, activating the ring towards electrophilic substitution and influencing the reactivity of the carboxylic acid moiety. This substitution pattern is a common

motif in a variety of biologically active compounds, including vasodilators and anti-cancer agents. The selection of high-quality starting material is a critical, non-negotiable first step in any synthetic campaign, as the purity of this precursor directly impacts reaction efficiency, yield, and the impurity profile of the final compound.

Commercial Landscape: Major Suppliers and Availability

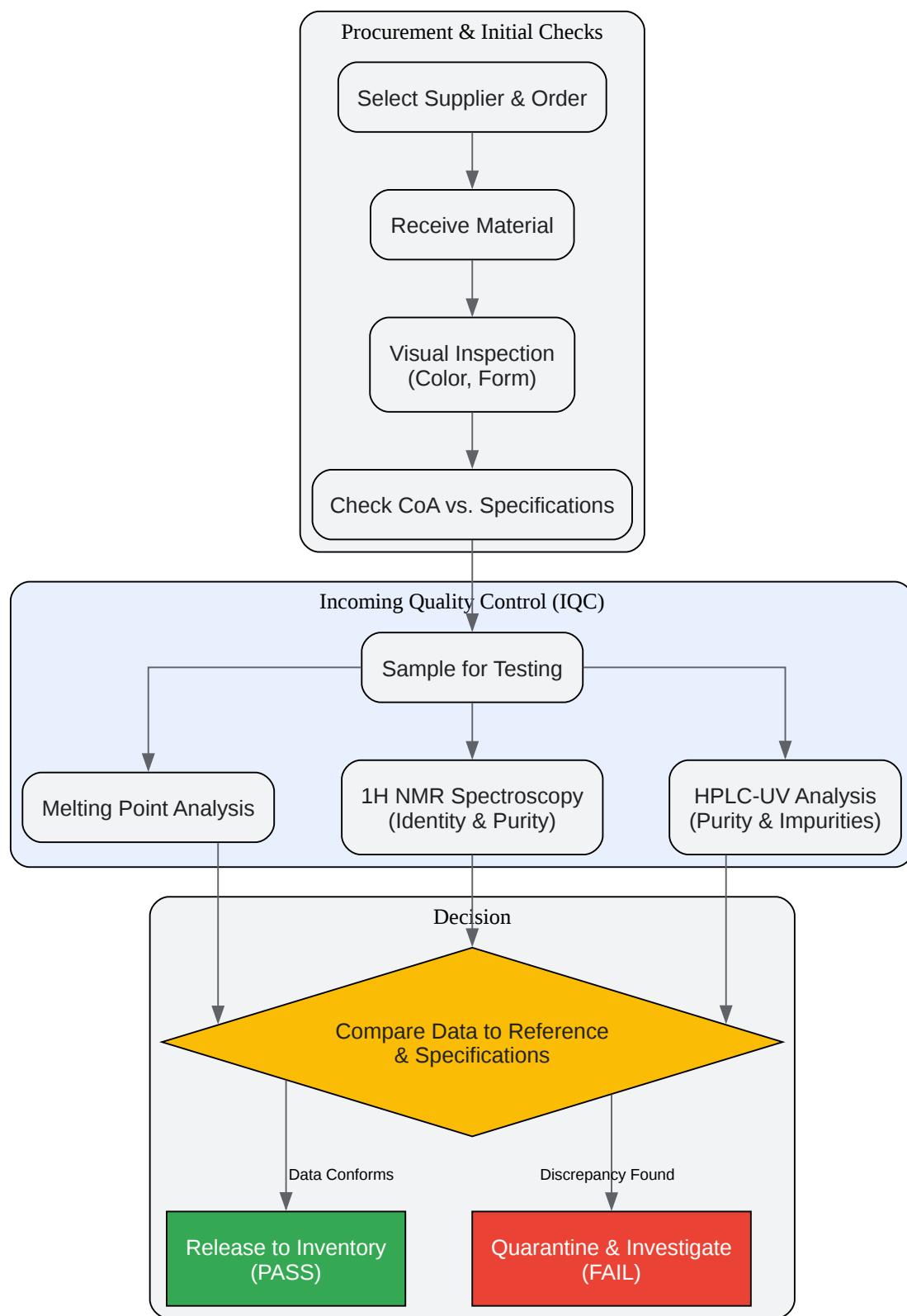
3,5-Dimethoxybenzoic acid is readily available from a multitude of global chemical suppliers. These range from large, multinational corporations to smaller, specialized chemical synthesis companies. For research and development purposes, where quantities typically range from grams to a few kilograms, several key suppliers are prominent in the market.

A comparative summary of offerings from leading suppliers is presented below. It is important to note that catalog specifications represent typical values and researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Supplier	Product Number (Example)	Purity Specification	Available Quantities	Notes
Sigma-Aldrich (Merck)	135326	≥99%	5g, 25g, 100g, 500g	A widely recognized supplier with extensive documentation and quality control.
Thermo Fisher Scientific (Alfa Aesar)	A13318	99%	10g, 50g, 250g	Offers a range of pack sizes suitable for both discovery and scale-up chemistry.
TCI (Tokyo Chemical Industry)	D0708	>98.0% (T) / >99.0% (GC)	25g, 100g, 500g	Provides detailed analytical data, often including GC and Titration (T) purity assays.
VWR International	97061-752	99%	10g, 50g, 250g	A major distributor for Avantor (J.T.Baker), ensuring a robust supply chain.

These suppliers generally offer the compound as a standard catalog item with short lead times. For larger, kilogram-scale quantities required for pilot-scale synthesis or GMP manufacturing, direct inquiries with the manufacturers' bulk and custom synthesis divisions are recommended.

Quality Control and In-House Validation: A Self-Validating Protocol


While suppliers provide a Certificate of Analysis, it is imperative for research organizations, particularly in a drug development context, to perform independent verification of incoming starting materials. This practice, known as incoming quality control (IQC), ensures the identity, purity, and integrity of the material before its commitment to a synthetic route.

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical technique is insufficient for comprehensive validation. A robust IQC protocol employs multiple, orthogonal methods that measure different chemical properties of the compound. For 3,5-Dimethoxybenzoic acid, a combination of ^1H NMR, HPLC, and melting point analysis provides a high degree of confidence.

In-House Verification Workflow

The following diagram illustrates a logical workflow for the qualification of a new batch of 3,5-Dimethoxybenzoic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for procurement and in-house quality control of 3,5-Dimethoxybenzoic acid.

Step-by-Step Experimental Protocols

Protocol 1: Identity and Purity via ^1H NMR Spectroscopy

- Preparation: Accurately weigh approximately 5-10 mg of 3,5-Dimethoxybenzoic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
- Acquisition: Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Analysis & Causality:
 - Identity Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the known structure of 3,5-Dimethoxybenzoic acid.
 - Carboxylic Acid Proton (-COOH): A very broad singlet, typically >12 ppm (in DMSO-d₆). Its presence confirms the acid functionality.
 - Aromatic Protons: Two distinct signals. The proton at C2/C6 will appear as a doublet or triplet around 7.0-7.2 ppm, while the proton at C4 will be a triplet around 6.6-6.8 ppm. The integration ratio should be 2:1. This pattern is characteristic of the 3,5-disubstitution.
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to 6 protons. This confirms the presence and equivalence of the two methoxy groups.
 - Purity Assessment: The absence of significant unassigned peaks is crucial. Small peaks attributable to the solvent (e.g., residual DMSO at 2.50 ppm) are expected. Any other impurity peak should be integrated relative to the main compound peaks to estimate its level.

Protocol 2: High-Purity Assessment via HPLC-UV

- System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is effective.

- Rationale: TFA acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to a sharp, well-defined chromatographic peak.
- Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
- Analysis: Inject 10 µL and monitor the elution using a UV detector at 254 nm.
- Data Interpretation:
 - A single major peak should be observed at a specific retention time.
 - Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). For a high-purity standard (>99%), very few, if any, secondary peaks should be visible.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the long-term integrity of 3,5-Dimethoxybenzoic acid.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Long-term storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation.
- Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a chemical fume hood to avoid inhalation of dust. In case of contact, wash affected areas thoroughly with water.

Conclusion

The commercial availability of 3,5-Dimethoxybenzoic acid is robust, with numerous reliable suppliers offering high-purity grades suitable for demanding research and development applications. However, the onus remains on the researcher to implement a stringent in-house validation system. By employing orthogonal analytical techniques such as NMR and HPLC, scientists can ensure the identity and purity of this critical starting material, thereby

safeguarding the integrity of their synthetic work and the reliability of their final results. This disciplined approach to material qualification is a cornerstone of scientific rigor and is indispensable in the path of drug discovery.

References

- PubChem.3,5-Dimethoxybenzoic acid Compound Summary.[[Link](#)]
- To cite this document: BenchChem. [commercial availability and suppliers of 3,5-Dimethoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058343#commercial-availability-and-suppliers-of-3-5-dimethoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com